molecular formula C8H13ClN2O B12312118 (R)-5-(piperidin-2-yl)isoxazole hydrochloride

(R)-5-(piperidin-2-yl)isoxazole hydrochloride

Cat. No.: B12312118
M. Wt: 188.65 g/mol
InChI Key: VZMFFKIATYSHFE-OGFXRTJISA-N
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Description

®-5-(piperidin-2-yl)isoxazole hydrochloride is a chemical compound that features a piperidine ring attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(piperidin-2-yl)isoxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-(piperidin-2-yl)isoxazole hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while maintaining high standards of quality control. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-5-(piperidin-2-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine or isoxazole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

®-5-(piperidin-2-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(piperidin-2-yl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Isoxazole derivatives:

Uniqueness

®-5-(piperidin-2-yl)isoxazole hydrochloride is unique due to the combination of the piperidine and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

5-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1

InChI Key

VZMFFKIATYSHFE-OGFXRTJISA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=NO2.Cl

Canonical SMILES

C1CCNC(C1)C2=CC=NO2.Cl

Origin of Product

United States

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